Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
CAS No.: 114787-83-6
Cat. No.: VC20873311
Molecular Formula: C20H26N4O6
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114787-83-6 |
|---|---|
| Molecular Formula | C20H26N4O6 |
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C20H26N4O6/c1-13-8-14(6-7-17(13)24(27)28)11-23-12-21-10-15(23)9-16(18(25)29-5)22-19(26)30-20(2,3)4/h6-8,10,12,16H,9,11H2,1-5H3,(H,22,26) |
| Standard InChI Key | GQACPDRFESBMPS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)CN2C=NC=C2CC(C(=O)OC)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C=CC(=C1)CN2C=NC=C2CC(C(=O)OC)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Introduction
Synthesis
The synthesis of such compounds typically involves multiple steps including:
-
Imidazole Ring Formation: Often achieved through condensation reactions.
-
Nitrobenzene Derivative Attachment: This might involve alkylation reactions.
-
Propanoate Group Introduction: Typically via esterification reactions.
-
Boc Protection: Involves reaction with di-t-butyl dicarbonate.
textExample Synthesis Steps: 1. Imidazole formation: Condense appropriate precursors under acidic conditions. - Reactants: e.g., glyoxal derivatives and ammonia sources - Conditions: Acidic medium, reflux conditions 2. Nitrobenzene attachment: Alkylation using suitable alkylating agents. - Reactants: Nitrobenzaldehyde derivatives - Conditions: Basic medium, room temperature 3. Propanoate introduction: - Reactants: Methyl chloroformate or similar reagents - Conditions: Mild basic conditions 4. Boc protection: - Reagents: Di-t-butyl dicarbonate (Boc-anhydride) - Conditions: Mild basic conditions at room temperature
Potential Applications
Compounds with imidazole rings are often explored for their biological activity due to their ability to interact with various enzymes and receptors:
-
Pharmaceutical Research: Could potentially act as inhibitors or modulators for certain enzymes involved in disease pathways.
-
Biological Studies: Useful for probing cellular processes due to their structural similarity to natural ligands.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume